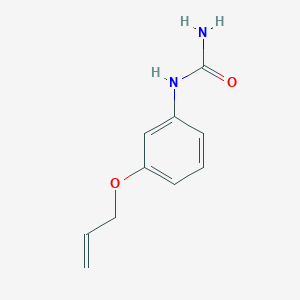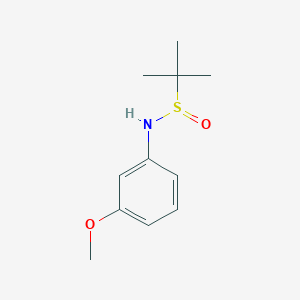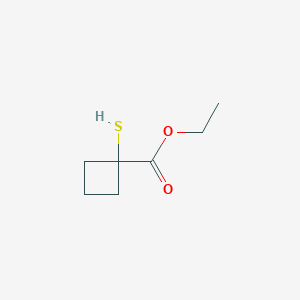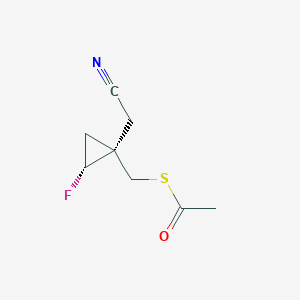
S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate: is a complex organic compound characterized by the presence of a cyclopropyl ring, a cyanomethyl group, and a fluorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclopropanation of an appropriate alkene with a fluorinated diazo compound, followed by the introduction of the cyanomethyl group through nucleophilic substitution reactions. The final step involves the formation of the ethanethioate moiety via thiolation reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom or the cyanomethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound’s biological applications include its use as a probe in biochemical studies. Its ability to interact with specific biomolecules makes it useful in the investigation of enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its unique properties enable its use in the manufacture of high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorine atom and the cyanomethyl group enhances its binding affinity and specificity, making it a potent modulator of biological processes.
Vergleich Mit ähnlichen Verbindungen
- S-((trans-1-(Cyanomethyl)-2-chlorocyclopropyl)methyl)ethanethioate
- S-((trans-1-(Cyanomethyl)-2-bromocyclopropyl)methyl)ethanethioate
- S-((trans-1-(Cyanomethyl)-2-iodocyclopropyl)methyl)ethanethioate
Comparison: Compared to its analogs with different halogen atoms, S-((trans-1-(Cyanomethyl)-2-fluorocyclopropyl)methyl)ethanethioate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size contribute to the compound’s stability and reactivity, making it distinct from its chlorine, bromine, and iodine counterparts.
Eigenschaften
Molekularformel |
C8H10FNOS |
|---|---|
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
S-[[(1R,2R)-1-(cyanomethyl)-2-fluorocyclopropyl]methyl] ethanethioate |
InChI |
InChI=1S/C8H10FNOS/c1-6(11)12-5-8(2-3-10)4-7(8)9/h7H,2,4-5H2,1H3/t7-,8+/m1/s1 |
InChI-Schlüssel |
QSVAQHBBEDQVCZ-SFYZADRCSA-N |
Isomerische SMILES |
CC(=O)SC[C@@]1(C[C@H]1F)CC#N |
Kanonische SMILES |
CC(=O)SCC1(CC1F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



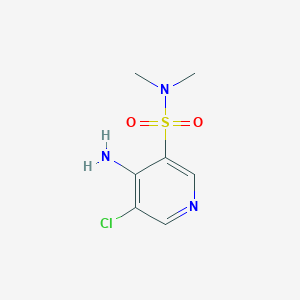
![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)
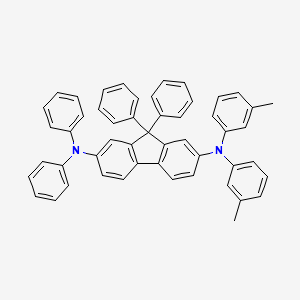
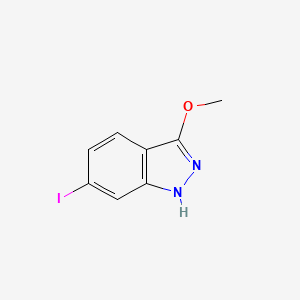
![6-bromo-5-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B15230871.png)


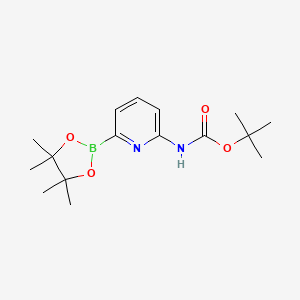
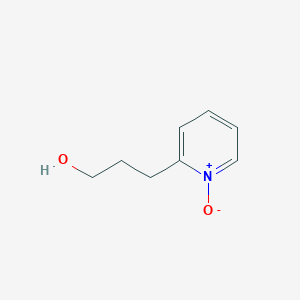
![Ethyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15230904.png)
